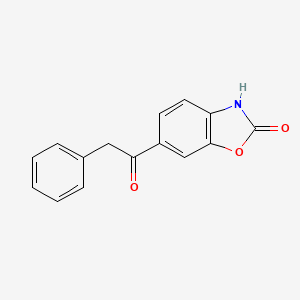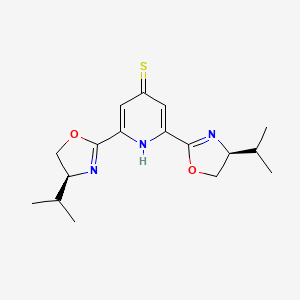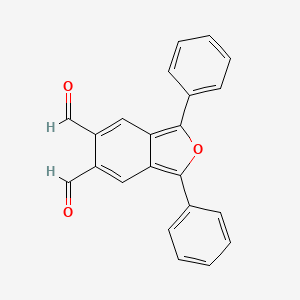
1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde is a complex organic compound known for its unique chemical properties and applications. It is a derivative of 1,3-diphenylisobenzofuran, which is widely used as a fluorescent probe and in various chemical reactions. The compound’s structure includes two phenyl groups attached to an isobenzofuran core, with aldehyde groups at the 5 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phenylmagnesium bromide with 3-phenylphthalide to form a lactol intermediate. This intermediate is then subjected to acidic conditions to eliminate water and form 1,3-diphenylisobenzofuran .
This can be achieved through selective oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods
Industrial production of 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under acidic or basic conditions
Major Products Formed
Oxidation: 1,3-Diphenylisobenzofuran-5,6-dicarboxylic acid
Reduction: 1,3-Diphenylisobenzofuran-5,6-dimethanol
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde exerts its effects involves its interaction with reactive oxygen species. The compound acts as a fluorescent probe, reacting specifically with singlet oxygen to form endoperoxides. This reaction leads to the formation of 1,2-dibenzoylbenzene, which can be detected using fluorescence spectroscopy . The molecular targets and pathways involved include oxidative stress pathways and cellular signaling mechanisms related to ROS .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylisobenzofuran: The parent compound, known for its use as a fluorescent probe and in Diels-Alder reactions.
2,5-Diphenyl-3,4-benzofuran: A similar compound with different substitution patterns, used in organic synthesis and materials science.
Uniqueness
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde is unique due to the presence of aldehyde groups at the 5 and 6 positions, which allows for additional functionalization and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64218-56-0 |
|---|---|
Molekularformel |
C22H14O3 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
1,3-diphenyl-2-benzofuran-5,6-dicarbaldehyde |
InChI |
InChI=1S/C22H14O3/c23-13-17-11-19-20(12-18(17)14-24)22(16-9-5-2-6-10-16)25-21(19)15-7-3-1-4-8-15/h1-14H |
InChI-Schlüssel |
DOYSNJDSLSMSMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(O2)C4=CC=CC=C4)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



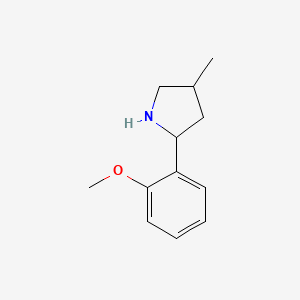
![1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877443.png)
![2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877444.png)
![[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12877463.png)
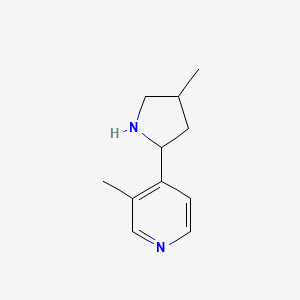
![1-(2'-(Di(adamantan-1-yl)phosphino)-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B12877469.png)
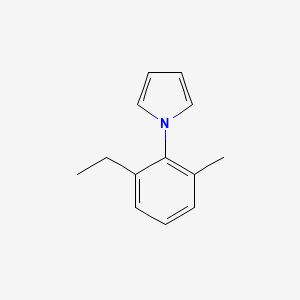
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12877485.png)
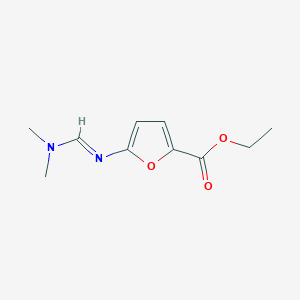
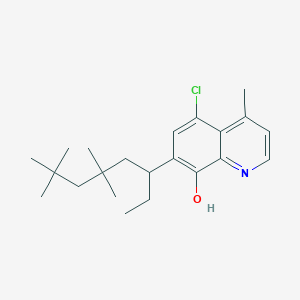
![1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877510.png)
